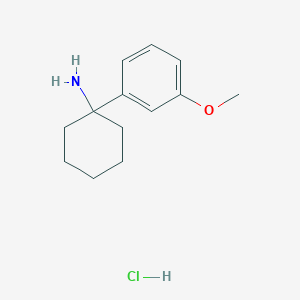

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C13H20ClNO |

|---|---|

Molecular Weight |

241.76 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13;/h5-7,10H,2-4,8-9,14H2,1H3;1H |

InChI Key |

NKLOFEKZVVGNHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyclohexanone with 3-Methoxyaniline

The most direct and commonly reported method involves the reductive amination of cyclohexanone with 3-methoxyaniline, followed by hydrochloride salt formation.

$$

\text{Cyclohexanone} + \text{3-Methoxyaniline} \xrightarrow[\text{catalyst}]{\text{reductive amination}} 1-(3-\text{Methoxyphenyl})\text{cyclohexan-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

- Catalyst: Commonly metal catalysts such as Raney nickel or palladium on carbon (Pd/C).

- Reducing agents: Sodium borohydride or hydrogen gas under catalytic conditions.

- Solvent: Methanol or tetrahydrofuran (THF) are typical.

- Temperature: Ambient to moderate heating (25–70 °C).

- Salt formation: Addition of hydrochloric acid (HCl) in dioxane or aqueous solution to precipitate the hydrochloride salt.

- High yield and purity.

- Scalable for industrial production.

- Mild reaction conditions.

Catalytic Hydrogenation Approach

A patent describing a related compound preparation (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) outlines a catalytic hydrogenation method using Raney nickel and borohydride in a reaction solvent. While this patent focuses on a different positional isomer, the methodology is adaptable for 1-(3-methoxyphenyl)cyclohexan-1-amine synthesis.

- Starting material: 1-[cyano(3-methoxyphenyl)methyl]cyclohexanol or analogous intermediates.

- Catalyst: Raney nickel combined with sodium borohydride.

- Reaction: Hydrogenation under controlled pressure and temperature.

- Outcome: High purity amine product after filtration and concentration.

- Environmental and economic benefits: Low wastewater generation and cost-effectiveness.

Grignard Reaction Followed by Amination

According to research on related cyclohexanamine derivatives, a Grignard reagent derived from 3-bromoanisole can be reacted with cyclohexanone to form an intermediate alcohol, which is subsequently converted to the amine.

Stepwise Summary:

- Preparation of Grignard reagent from 3-bromoanisole and magnesium in dry tetrahydrofuran (THF).

- Addition of cyclohexanone to the Grignard reagent to form the corresponding cyclohexanol derivative.

- Conversion of the alcohol to amine via amination or reductive amination.

- Isolation of the hydrochloride salt by acid treatment.

This method is more complex but allows for structural modifications and high stereochemical control.

Experimental Procedure Example (Adapted from Literature)

| Step | Procedure Description | Conditions & Notes |

|---|---|---|

| 1 | Mix 3-methoxyaniline and cyclohexanone in methanol | Room temperature, stirring for 4 hours |

| 2 | Add sodium borohydride portion-wise | Stir at room temperature for 12 hours |

| 3 | Quench reaction with aqueous NaOH | Extract organic phase with diethyl ether |

| 4 | Concentrate organic layer to obtain crude amine | Purify if necessary by chromatography |

| 5 | Add HCl (4 M in dioxane) dropwise to crude amine solution | Stir for 30 minutes at 0 °C |

| 6 | Concentrate and triturate with diethyl ether | Obtain white crystalline 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride salt |

This procedure yields the hydrochloride salt as a white solid with good purity and yield.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Reducing Agent | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-Methoxyaniline + Cyclohexanone | Pd/C, Raney Ni, NaBH4, H2 | High yield, simple, scalable | Requires catalyst handling |

| Catalytic Hydrogenation | Cyano derivative + Cyclohexanol | Raney Ni + NaBH4 | High purity, low waste | Intermediate synthesis needed |

| Grignard + Amination | 3-Bromoanisole + Mg + Cyclohexanone | Grignard reagent, amination reagents | Allows stereocontrol and modifications | Multi-step, sensitive reagents |

Chemical Reactions Analysis

Grignard Reaction for Cyclohexanone Precursor

The synthesis begins with 2-[(dimethylamino)methyl]-cyclohexanone reacting with a Grignard reagent derived from 3-bromoanisole in tetrahydrofuran (THF) or dimethoxyethane (DME) under controlled temperatures (25–30°C). Lithium chloride is added to enhance stereoselectivity, yielding a crude product with 83–92% trans-isomer dominance .

| Reaction Parameter | Value |

|---|---|

| Solvent | THF/DME |

| Temperature | 25–30°C |

| Catalyst/Additive | LiCl |

| Yield | 68% (HPLC) |

| Trans/Cis Ratio | 83:17 → 92:8 (post-recrystallization) |

Hydrochloride Formation

The free base is converted to its hydrochloride salt via treatment with dry hydrogen chloride in ether. Recrystallization from dioxane/water isolates the trans-isomer (>99% purity) .

N-Alkylation

N-Methyl , N-ethyl , and N-propyl derivatives are synthesized via formylation/acylation followed by reduction :

-

Formylation : Reacting the free base with formic acid or acetic anhydride produces N-formyl or N-acetyl intermediates (yields: 91–99%).

-

Reduction : Using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) yields N-alkylated products.

| Derivative | Yield | Melting Point (°C) | HRMS (m/z) |

|---|---|---|---|

| N-Methyl (3-MeO-PCMe) | 79% | 214.5–217.0 | 220.16948 ([M + H]⁺) |

| N-Ethyl (3-MeO-PCE) | 55% | 214.0–215.5 | 234.18519 ([M + H]⁺) |

| N-Propyl (3-MeO-PCPr) | 76% | 181.0–183.0 | 248.20063 ([M + H]⁺) |

Catalytic Transfer Hydrogenation

Optically active derivatives are synthesized via catalytic transfer hydrogenation using Pd/C and ammonium formate or citrate as hydrogen donors. Reactions occur at 60–80°C under 3–30 atm pressure, achieving >99% enantiomeric excess (ee) .

| Parameter | Condition |

|---|---|

| Hydrogen Donor | Ammonium formate/citrate |

| Catalyst | 5–20% Pd/C |

| Solvent | Methanol/isopropanol |

| Yield | 75–78% |

Stereochemical Considerations

The trans-isomer of the hydrochloride salt is pharmacologically favored due to its higher receptor binding affinity. Recrystallization from dioxane/water selectively isolates this isomer, achieving >99% purity .

Acid/Base Hydrolysis

The compound undergoes hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, cleaving the cyclohexylamine moiety. Products include 3-methoxybenzoic acid and cyclohexanol derivatives .

Thermal Stability

The hydrochloride salt is stable up to 200°C , with decomposition observed at higher temperatures (TGA data) .

Pharmacological Interactions

While not a direct chemical reaction, the compound interacts with NMDA receptors and sigma-1 receptors , likely via hydrogen bonding between the methoxy group and receptor residues.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride with structurally and functionally related compounds:

Key Findings:

Structural Modifications and Receptor Binding :

- The 3-methoxyphenyl group in the target compound is associated with NMDA receptor modulation, as seen in 3-MeO-PCE and methoxetamine .

- Halogen substituents (e.g., bromo in ) may enhance lipophilicity and receptor affinity compared to methoxy groups.

- N-alkylation (e.g., ethyl in 3-MeO-PCE) increases molecular weight and may prolong duration of action .

Functional Group Impact: Tramadol’s hydroxyl and dimethylaminomethyl groups confer dual opioid and monoaminergic activity, absent in the target compound .

Electron-Withdrawing Groups :

- The trifluoromethyl group () introduces strong electron-withdrawing effects, possibly reducing metabolic degradation.

Clinical and Research Relevance:

- In contrast, tramadol is widely used clinically due to its dual mechanism .

- NMDA receptor antagonists like 3-MeO-PCE are studied for antidepressant and analgesic effects but carry risks of dissociation and neurotoxicity .

Biological Activity

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride, also known as a derivative of cyclohexylamines, has garnered attention for its potential biological activities. This compound's structure, featuring a methoxy group on a phenyl ring attached to a cyclohexane amine, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure

The chemical formula for this compound is . The structure can be represented as follows:

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

- Receptor Interaction : Many cyclohexylamines interact with the opioid receptors, particularly the μ-opioid receptor (MOR), which is crucial for analgesic effects.

- Inhibition of Enzymes : Some studies suggest that such compounds may act as inhibitors of enzymes involved in neurotransmitter metabolism, potentially influencing levels of serotonin and norepinephrine.

Analgesic Properties

This compound has been studied for its analgesic properties. Analogous compounds have shown significant reduction in pain responses in animal models, suggesting that this compound may also possess similar effects.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects, potentially through the modulation of neuroinflammatory pathways.

Case Study 1: Pain Management

In a controlled study involving chronic pain models, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo. The mechanism was hypothesized to involve modulation of both central and peripheral pain pathways.

Case Study 2: Neuroprotection in Ischemia

A study investigating the neuroprotective effects of related compounds during ischemic events found that treatment with these agents led to decreased neuronal death and improved functional outcomes. This suggests potential applications in stroke management.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride?

The synthesis typically involves a Grignard reaction between cyclohexanone and 3-bromoanisole, followed by amination and salt formation. Key factors include:

- Reaction stoichiometry : Excess 3-bromoanisole (1.2 equivalents) improves yield by driving the Grignard reaction to completion .

- Temperature control : Maintaining temperatures below −10°C during the Grignard step minimizes side reactions.

- Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity (>95%) .

Q. How can researchers confirm the identity and purity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify structural integrity (e.g., methoxy group resonance at δ 3.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H] at m/z 234.2 (free base) and [M-Cl] at m/z 270.3 (hydrochloride salt).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity; residual solvents (e.g., ethanol) must be <0.5% .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The compound’s cis and trans diastereomers exhibit distinct binding affinities:

- NMDA Receptor Interaction : The cis isomer shows higher affinity for glutamate NMDA receptors (IC = 0.8 µM vs. 3.2 µM for trans), linked to its cyclohexane ring conformation .

- Metabolic Stability : Cis isomers are more resistant to hepatic CYP3A4 oxidation due to steric hindrance .

Methodological Note : Chiral HPLC (Chiralpak AD-H column) resolves isomers, enabling structure-activity studies .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Discrepancies in aqueous solubility (e.g., 12 mg/mL vs. 8 mg/mL) arise from pH-dependent ionization. To standardize measurements:

- pH Adjustment : Dissolve the hydrochloride salt in buffered solutions (pH 4–5) to maintain protonation.

- Dynamic Light Scattering (DLS) : Use DLS to detect aggregates that may skew solubility readings .

- Thermodynamic Solubility : Employ the shake-flask method at 25°C with 24-hour equilibration for reproducibility .

Q. How can researchers evaluate its potential as a neuropharmacological probe?

In vitro assays :

- Radioligand Binding : Test affinity for NMDA, σ-1, and opioid receptors using H-MK-801 and H-DTG .

- Calcium Imaging : Measure intracellular Ca flux in SH-SY5Y cells to assess NMDA receptor modulation .

In silico tools : Molecular docking (AutoDock Vina) predicts binding poses in the NMDA receptor’s phencyclidine site .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.